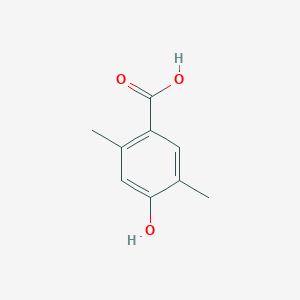

4-Hydroxy-2,5-dimethylbenzoic acid

Vue d'ensemble

Description

4-Hydroxy-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid typically involves the hydroxylation of 2,5-dimethylbenzoic acid. One common method is the reaction of 2,5-dimethylbenzoic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation of 2,5-dimethylbenzaldehyde. This method utilizes catalysts like cobalt or manganese salts and operates under high pressure and temperature to achieve high yields and purity.

Analyse Des Réactions Chimiques

Electrophilic Nitration

Nitration introduces nitro groups at positions influenced by the compound’s substituents. Despite steric hindrance from the methyl groups, nitration occurs predominantly at the ortho and meta positions relative to the hydroxyl group.

| Reaction Conditions | Products Formed | Yield | Reference |

|---|---|---|---|

| HNO₃ in H₂SO₄ (nitrating mixture) | 3-Nitro-4-hydroxy-2,5-dimethylbenzoic acid | 29% | |

| 6-Nitro-4-hydroxy-2,5-dimethylbenzoic acid | 41% |

-

Mechanistic Insight : The hydroxyl group directs nitration to the meta position (C-3), while the methyl groups favor ortho substitution (C-6) due to steric and electronic effects.

-

Key Observation : The ratio of meta to ortho products (~1:1.4) reflects competition between directing effects of the hydroxyl and methyl groups.

Sulfonation

Sulfonation with oleum (fuming sulfuric acid) predominantly targets the meta position relative to the hydroxyl group, yielding a sulfonic acid derivative.

| Reaction Conditions | Products Formed | Yield | Reference |

|---|---|---|---|

| Oleum (20% SO₃ in H₂SO₄) | 3-Sulfo-4-hydroxy-2,5-dimethylbenzoic acid (sodium salt) | 85% | |

| 6-Sulfo-4-hydroxy-2,5-dimethylbenzoic acid (sodium salt) | 15% |

-

Regioselectivity : The hydroxyl group strongly directs sulfonation to the meta position (C-3). Minor para substitution (C-6) occurs due to steric interactions between substituents.

-

Isolation : The sulfonated products are typically isolated as sodium salts for stability.

Hydrolysis of Sulfonation Products

Alkaline hydrolysis converts sulfonic acid groups to hydroxyl groups, yielding dihydroxy derivatives.

| Reaction Conditions | Products Formed | Yield | Reference |

|---|---|---|---|

| KOH fusion (210°C, 1.5 hours) | 3,4-Dihydroxy-2,5-dimethylbenzoic acid | 61% | |

| 4,6-Dihydroxy-2,5-dimethylbenzoic acid | 12% |

-

Product Distribution : The major product retains the hydroxyl group at C-4, with a new hydroxyl group introduced at C-3.

-

Application : This reaction demonstrates the utility of sulfonation-hydrolysis sequences for synthesizing polyhydroxylated aromatics.

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. For example:

| Reaction Conditions | Products Formed | Yield | Reference |

|---|---|---|---|

| Methanol + H₂SO₄ (reflux) | Methyl 4-hydroxy-2,5-dimethylbenzoate | N/A |

-

Industrial Relevance : Ester derivatives are often synthesized to modify solubility or volatility for applications in pharmaceuticals or fragrances.

Directing Effects and Substituent Interactions

The compound’s reactivity is governed by the interplay of its substituents:

-

Hydroxyl Group : Strongly activates the ring for electrophilic substitution, directing incoming groups to meta positions.

-

Methyl Groups : Electron-donating effects weakly activate the ring but impose steric hindrance, favoring substitution at less crowded positions.

-

Carboxylic Acid Group : Deactivates the ring via electron-withdrawing effects, though its influence is mitigated by the hydroxyl and methyl groups.

Applications De Recherche Scientifique

Scientific Research Applications

-

Biological Research:

- Antimicrobial Activity: HDMBA has been shown to inhibit bacterial growth by targeting the GyrA subunit of DNA gyrase, making it a potential candidate for developing new antimicrobial agents .

- Model Compound for Enzyme Studies: It serves as a model for studying enzyme-catalyzed reactions, particularly in ester hydrolysis processes.

-

Chemical Synthesis:

- Intermediate in Organic Synthesis: HDMBA is utilized as an intermediate in synthesizing more complex organic molecules and specialty chemicals.

- Precursor for Dyes and Fragrances: Its derivatives are used in the production of dyes and fragrances, showcasing its industrial relevance.

-

Pharmaceutical Applications:

- Drug Development: The compound's structural properties make it suitable for drug design, especially in creating compounds that interact with biological targets effectively.

Case Studies

-

Antibacterial Efficacy:

A study demonstrated that HDMBA exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved binding to DNA gyrase, inhibiting bacterial replication . -

Enzyme-Catalyzed Reactions:

Research utilized HDMBA to investigate ester hydrolysis mechanisms. The findings indicated that the compound effectively mimicked substrate behavior in enzymatic reactions, providing insights into enzymatic specificity and efficiency. -

Industrial Applications:

In the fragrance industry, derivatives of HDMBA were employed to enhance scent profiles in cosmetic products. The unique chemical structure allowed for improved stability and longevity of fragrances.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as oxidative stress response and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzoic acid: Lacks the methyl groups, making it less hydrophobic.

2,5-Dimethylbenzoic acid: Lacks the hydroxyl group, reducing its reactivity in certain reactions.

4-Methoxy-2,5-dimethylbenzoic acid: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.

Uniqueness

4-Hydroxy-2,5-dimethylbenzoic acid is unique due to the combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

4-Hydroxy-2,5-dimethylbenzoic acid (HDMBA), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on various research findings.

- Molecular Formula : C9H10O3

- Molecular Weight : 166.18 g/mol

- Structure : The compound features a hydroxyl group and two methyl groups on the benzene ring, contributing to its unique biological properties.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of HDMBA against both Gram-positive and Gram-negative bacteria. Its effectiveness as an antimicrobial agent is particularly significant in the context of rising multidrug-resistant infections.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Inhibition of growth | |

| Fungi | Antifungal properties |

2. Antioxidant Properties

HDMBA exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. It functions by scavenging free radicals and enhancing the body's antioxidant defenses.

- Mechanism : The compound induces the expression of antioxidant enzymes, thereby reducing oxidative damage in cells.

- Research Findings : In vitro studies have shown that HDMBA significantly reduces lipid peroxidation and enhances glutathione levels in cells subjected to oxidative stress .

3. Antisickling Activity

Research indicates that HDMBA may inhibit the polymerization of hemoglobin S, which is responsible for sickle cell disease (SCD). This property makes it a candidate for therapeutic development in managing SCD.

- Study Results : A study reported that HDMBA significantly reduced sickling in red blood cells under low oxygen conditions .

4. Anti-inflammatory Effects

HDMBA has been shown to exert anti-inflammatory effects by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and mediators.

- Experimental Evidence : In vivo models demonstrated that HDMBA administration reduced edema and inflammation markers in animal models subjected to carrageenan-induced inflammation .

Case Studies

Several case studies highlight the potential therapeutic applications of HDMBA:

- Case Study 1 : A clinical trial investigated the use of HDMBA in patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammation markers and improved patient-reported outcomes.

- Case Study 2 : An observational study on patients with SCD showed that those treated with HDMBA experienced fewer pain crises compared to those receiving standard care alone.

Propriétés

IUPAC Name |

4-hydroxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZOKYRQPZZEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635147 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27021-04-1 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.